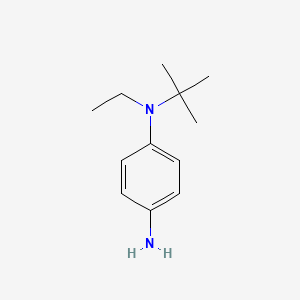
4-N-tert-butyl-4-N-ethylbenzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-tert-butyl-4-N-ethylbenzene-1,4-diamine is an organic compound with a complex structure that includes both tert-butyl and ethyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-N-tert-butyl-4-N-ethylbenzene-1,4-diamine typically involves a multi-step synthetic process. One common method involves the reaction of paranitrobenzoyl chloride with tert-butylamine to form N-tert-butyl-4-nitrobenzamide. This intermediate is then subjected to catalytic hydrogenation to yield N-tert-butyl-4-aminobenzamide . The reaction conditions often include the use of mixed solvents like toluene and water, and the process involves a series of temperature-controlled steps to optimize yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and high yield. The use of environmentally friendly solvents and catalysts is also a consideration to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-N-tert-butyl-4-N-ethylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydrogen peroxide and other peroxides.
Reduction: Catalysts like palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-N-tert-butyl-4-N-ethylbenzene-1,4-diamine has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 4-N-tert-butyl-4-N-ethylbenzene-1,4-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can participate in free radical chain reactions, particularly in oxidation processes . These reactions involve initiation, propagation, and termination steps, with the formation of various radical species.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-N-tert-butyl-4-N-ethylbenzene-1,4-diamine is unique due to the presence of both tert-butyl and ethyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H20N2 |
|---|---|
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
4-N-tert-butyl-4-N-ethylbenzene-1,4-diamine |
InChI |
InChI=1S/C12H20N2/c1-5-14(12(2,3)4)11-8-6-10(13)7-9-11/h6-9H,5,13H2,1-4H3 |
Clave InChI |
ZCYKPJUQCJNWMM-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC=C(C=C1)N)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde](/img/structure/B13894330.png)
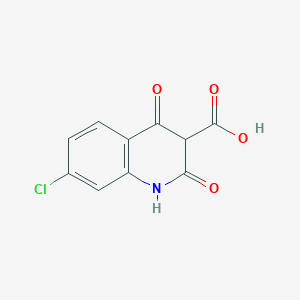
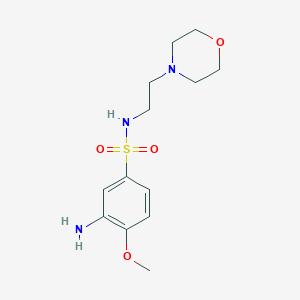
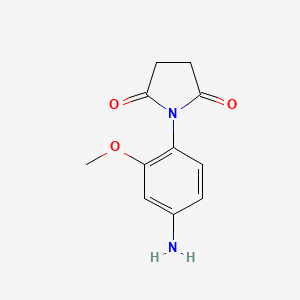
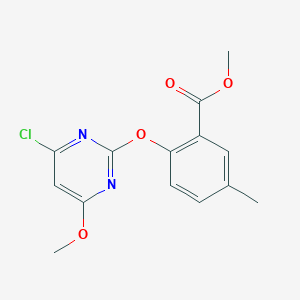
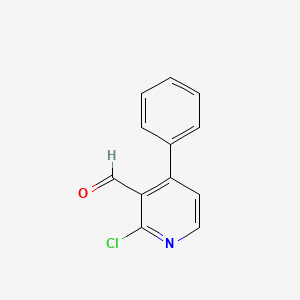
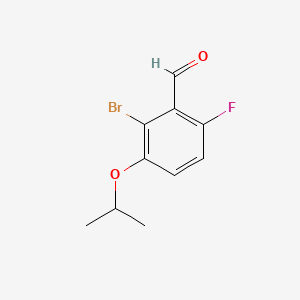
![(2S,3S)-2-(Diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13894377.png)
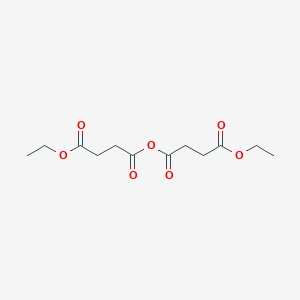
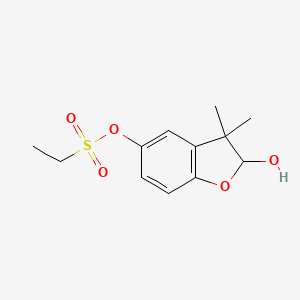
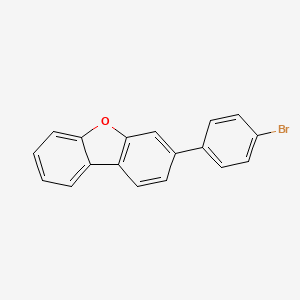
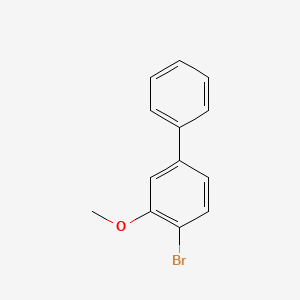
![[4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate](/img/structure/B13894397.png)
![1-[3-(Dimethylamino)-2-methylpropyl]pyrazol-4-amine](/img/structure/B13894408.png)
